molecular formula C20H19NO3 B11116082 N-[4-(butan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide

N-[4-(butan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11116082
M. Wt: 321.4 g/mol
InChI Key: WAYJZKUYFHXJAE-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an appropriate amine, such as 4-(butan-2-yl)aniline, under suitable conditions.

    Final Assembly: The final step involves the coupling of the chromene derivative with the amine to form the desired compound. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific substituents on the phenyl ring or chromene core are replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce reduced chromene derivatives with modified functional groups.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.

    Medicine: The compound’s unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications in treating various diseases.

    Industry: It can be used in the development of new materials, dyes, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(butan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the butan-2-yl substituent on the phenyl ring, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can lead to different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H19NO3/c1-3-13(2)14-8-10-16(11-9-14)21-19(22)17-12-15-6-4-5-7-18(15)24-20(17)23/h4-13H,3H2,1-2H3,(H,21,22)

InChI Key

WAYJZKUYFHXJAE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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